

Application Notes and Protocols: Metabolomic Analysis of Cells Treated with WK175

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Compound of Interest

Compound Name: Antitumor agent-175

Cat. No.: B15601157

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Introduction

WK175 is a novel anti-tumor agent that induces apoptosis in cancer cells by inhibiting nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.^{[1][2]} NAD⁺ is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. By depleting the intracellular NAD⁺ pool, WK175 disrupts these vital functions, leading to metabolic crisis and programmed cell death. These application notes provide a comprehensive overview of the expected metabolomic effects of WK175 and detailed protocols for their analysis.

Mechanism of Action: WK175 targets the NAD⁺ salvage pathway, the primary route for NAD⁺ synthesis in mammalian cells.^{[3][4][5]} Specifically, it is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.^{[6][7]} Inhibition of NAMPT leads to a rapid decrease in intracellular NAD⁺ levels, which in turn inhibits NAD⁺-dependent enzymes crucial for cellular metabolism, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis.^[8] This metabolic disruption culminates in ATP depletion and the induction of the intrinsic apoptotic pathway.^[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the metabolic and cellular effects of WK175 are provided below.

Cell Viability and Metabolic Activity Assay (WST-1)

This protocol is for assessing the effect of WK175 on cell viability and metabolic activity, which is dependent on dehydrogenase activity and cellular NAD⁺ levels.^[1]

Materials:

- WK175 stock solution
- Target cancer cell line (e.g., THP-1 human monocytic leukemia cells)
- Complete cell culture medium
- 96-well microplates
- WST-1 cell proliferation reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of WK175 in complete culture medium.
- Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of WK175. Include untreated control wells.
- Incubate the plate for the desired treatment duration (e.g., 4 days).^[1]
- Following incubation, add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Gently shake the plate for 1 minute.
- Measure the absorbance at 450 nm using a microplate reader.

- Calculate the percentage of metabolic activity relative to the untreated control to determine the IC₅₀ value of WK175.

Intracellular NAD⁺ Level Measurement

This protocol describes the quantification of intracellular NAD⁺ levels, the direct target of WK175's inhibitory action.

Materials:

- Cells treated with WK175 and untreated control cells
- Phosphate-buffered saline (PBS), ice-cold
- NAD⁺ extraction buffer (e.g., 0.6 M perchloric acid)
- Neutralization buffer (e.g., 3 M potassium hydroxide, 1.25 M potassium chloride)
- Commercially available NAD⁺/NADH assay kit (colorimetric or fluorometric)
- Microplate reader

Procedure:

- Culture and treat cells with WK175 for the desired time points.
- Harvest the cells by trypsinization or scraping and wash with ice-cold PBS.
- Lyse the cells using the NAD⁺ extraction buffer and incubate on ice.
- Neutralize the lysate with the neutralization buffer.
- Centrifuge the samples to pellet the precipitate.
- Use the supernatant for NAD⁺ quantification following the manufacturer's instructions of the chosen NAD⁺/NADH assay kit.
- Normalize the NAD⁺ levels to the total protein concentration of each sample.

Untargeted Metabolomic Analysis by LC-MS

This protocol provides a general workflow for a global, untargeted analysis of metabolic changes in cells treated with WK175.

Materials:

- Cells treated with WK175 and untreated control cells
- Ice-cold PBS
- Quenching solution (e.g., 80% methanol at -80°C)
- Cell scraper
- Centrifuge
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Culture cells and treat with WK175 for the desired duration.
- Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
- Quench the metabolism by adding ice-cold 80% methanol and scraping the cells.
- Collect the cell lysate and centrifuge to pellet cellular debris.
- Collect the supernatant containing the metabolites.
- Analyze the metabolite extracts using an LC-MS system.
- Process the raw data using appropriate software for peak picking, alignment, and normalization.
- Perform statistical analysis to identify metabolites that are significantly altered by WK175 treatment.

- Utilize metabolite databases for tentative identification of the altered metabolites.

Cytochrome c Release Assay (Immunofluorescence)

This assay visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptosis pathway initiated by WK175.

Materials:

- Cells grown on coverslips
- WK175 treatment medium
- MitoTracker Red CMXRos (for mitochondrial staining)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against cytochrome c
- Fluorescently labeled secondary antibody
- DAPI (for nuclear staining)
- Fluorescence microscope

Procedure:

- Seed cells on coverslips in a multi-well plate and allow them to attach.
- Treat the cells with WK175 for the desired time.
- In the last 30 minutes of treatment, incubate the cells with MitoTracker Red CMXRos to label the mitochondria.
- Wash the cells with PBS and fix them with the fixation solution.

- Permeabilize the cells with the permeabilization buffer.
- Block non-specific antibody binding with the blocking buffer.
- Incubate with the primary anti-cytochrome c antibody.
- Wash and incubate with the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c co-localizes with the mitochondria (punctate staining). In apoptotic cells, cytochrome c will show a diffuse cytosolic staining.

Quantitative Data Summary

Disclaimer: To date, no specific metabolomic studies have been published for WK175. The following tables summarize representative quantitative data from a study on the metabolic effects of FK866, a well-characterized NAMPT inhibitor with the same mechanism of action as WK175. This data is provided to illustrate the expected metabolic perturbations following treatment with a NAMPT inhibitor.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: Effect of NAMPT Inhibition on Intracellular NAD⁺ and ATP Levels

Metabolite	Fold Change vs. Control
NAD ⁺	Significantly Decreased
ATP	Significantly Decreased

Table 2: Relative Abundance of Key Metabolites in Central Carbon Metabolism Following NAMPT Inhibition

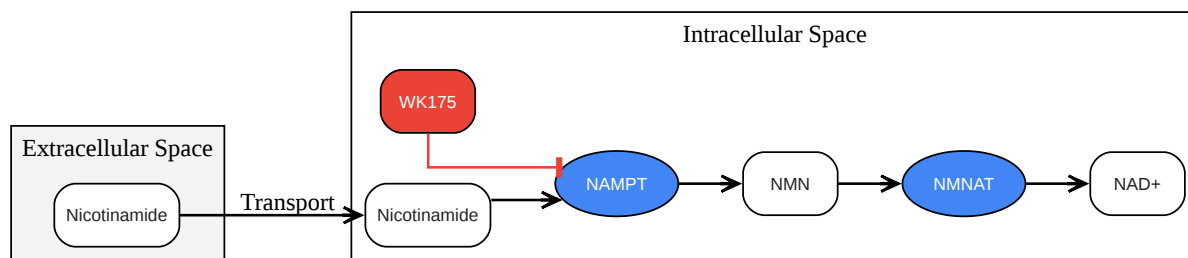
Metabolite Pathway	Metabolite	Relative Abundance Change
Glycolysis	Glucose-6-phosphate	Increased
Fructose-6-phosphate	Increased	
Fructose-1,6-bisphosphate	Increased	
Glyceraldehyde-3-phosphate	Increased	
3-Phosphoglycerate	Decreased	
Lactate	Decreased	
Pentose Phosphate Pathway	6-Phosphogluconate	Decreased
Sedoheptulose-7-phosphate	Decreased	
TCA Cycle	Citrate	Decreased
α -Ketoglutarate	Decreased	
Succinate	Decreased	
Fumarate	Decreased	
Malate	Decreased	

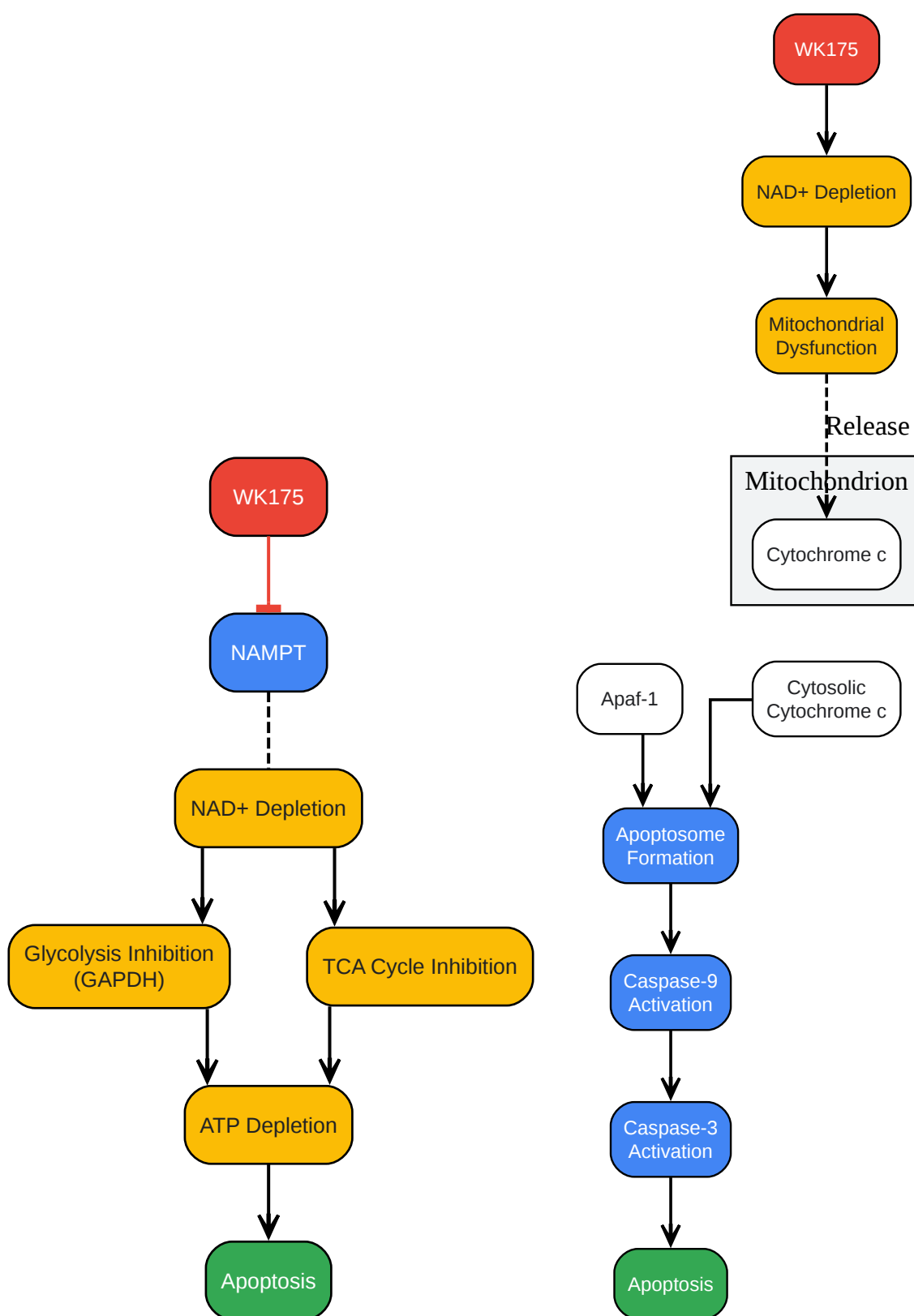
Table 3: Relative Abundance of Selected Amino Acids Following NAMPT Inhibition

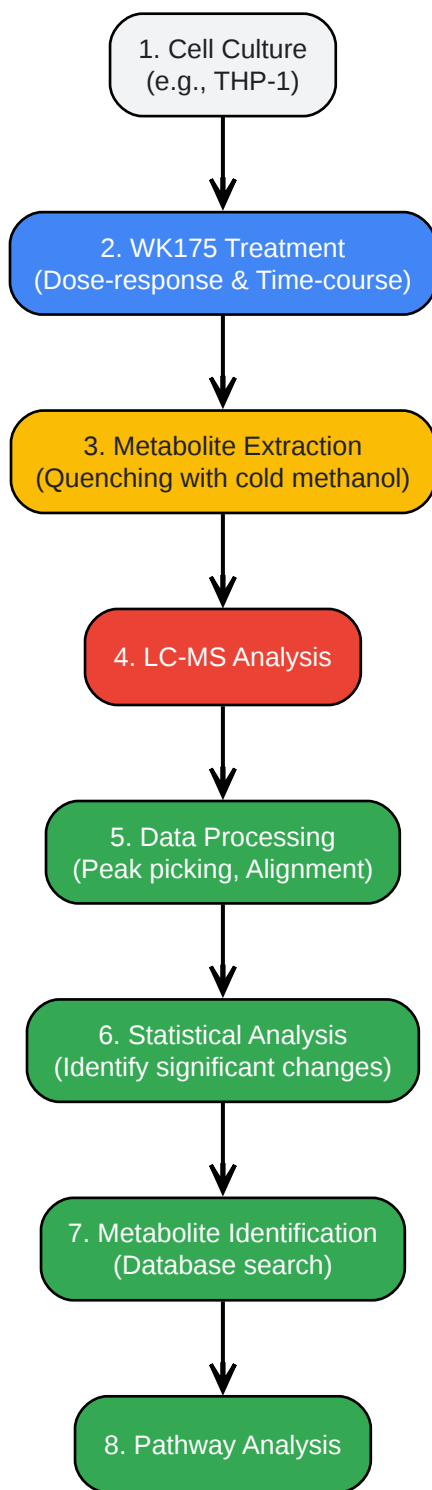
Amino Acid	Relative Abundance Change
Serine	Decreased
Glycine	Decreased
Aspartate	Decreased
Glutamate	Decreased
Alanine	Decreased

Signaling Pathways and Experimental Workflows

WK175 Mechanism of Action: Inhibition of NAD⁺ Salvage Pathway







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